1,3-Benzodioxole-4-carboxylic acid
Overview
Description
1,3-Benzodioxole-4-carboxylic acid is an organic compound with the molecular formula C8H6O4. It is a derivative of benzoic acid and features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It’s worth noting that benzodioxole derivatives have shown potent anti-amylase activity , suggesting that they may interact with enzymes such as amylase.
Mode of Action
It’s known that benzodioxole derivatives can interact with their targets, leading to changes in their function . For instance, they can inhibit the activity of enzymes like amylase .
Biochemical Pathways
Given the anti-amylase activity of benzodioxole derivatives , it’s plausible that they may affect carbohydrate metabolism by inhibiting the breakdown of complex sugars.
Result of Action
Benzodioxole derivatives have shown selectivity between cancer cells and normal cells , suggesting potential cytotoxic effects on cancer cells.
Biochemical Analysis
Biochemical Properties
1,3-Benzodioxole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with bacterial enzymes, where it binds to the carboxylate group, inhibiting bacterial growth . This interaction prevents the formation of enzyme-substrate complexes, thereby inhibiting the enzymatic activity essential for bacterial survival. Additionally, this compound has been shown to exhibit antibacterial properties by disrupting the bacterial cell wall synthesis .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain cancer cells by interfering with their proliferation mechanisms . The compound affects cell signaling pathways by modulating the activity of specific kinases and transcription factors, leading to altered gene expression profiles. This modulation can result in the suppression of oncogenes and the activation of tumor suppressor genes, thereby inhibiting cancer cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, preventing substrate binding and subsequent enzymatic reactions . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting metabolic pathways. Additionally, this compound can activate or inhibit specific transcription factors, resulting in changes in gene expression that affect cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with sustained inhibition of bacterial growth and prolonged effects on cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antibacterial effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . The compound’s metabolic pathways include hydroxylation, carbonylation, and decarboxylation reactions, leading to the formation of intermediate metabolites . These metabolic transformations can affect the compound’s bioavailability and efficacy in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . This localization can influence the compound’s activity and function within the cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for its biochemical effects and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of catechol with chloroacetic acid in the presence of a base to form this compound . Another method includes the lithiation of 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid followed by electrophilic substitution .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1,3-Benzodioxole-4-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,3-Methylenedioxybenzoic acid: Similar structure but with the carboxyl group at a different position.
Piperonylic acid (1,3-Benzodioxole-5-carboxylic acid): Another isomer with the carboxyl group at the 5-position.
Protocatechuic acid methylene ether: Contains a similar methylenedioxy group but differs in the position of the carboxyl group.
Uniqueness
1,3-Benzodioxole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position of the carboxyl group allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,3-benzodioxole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUAYOWCIUQXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308032 | |
Record name | 1,3-benzodioxole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5768-39-8 | |
Record name | 5768-39-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-benzodioxole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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